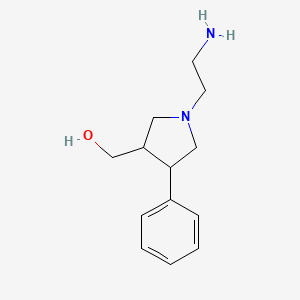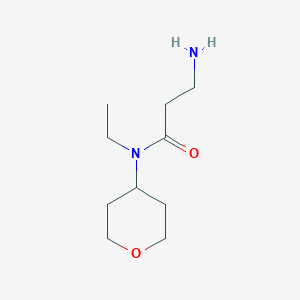![molecular formula C12H16N2O B1491168 3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 2098102-68-0](/img/structure/B1491168.png)
3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, involves a bicyclic system, an amine group, and an alcohol group. The exact three-dimensional structure would depend on the specific arrangement of these groups in space, and could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine and alcohol groups are both nucleophilic and can participate in a variety of reactions. The bicyclic system may also undergo reactions depending on the exact structure and substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure. For example, the presence of polar functional groups like the amine and alcohol would likely make the compound more soluble in polar solvents .Applications De Recherche Scientifique
Synthetic Platforms for Functional Diversity
Researchers have developed versatile synthetic approaches to create structurally diverse analogues of FDA-approved drugs using bicyclic scaffolds similar to 3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol. For instance, Garsi et al. (2022) discussed synthesizing C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as morpholine analogues, highlighting their potential as γ-amino butyric acid (GABA) analogues and their use in creating backbone-constrained versions of drugs like baclofen and pregabalin (Garsi et al., 2022).
Building Blocks in Medicinal Chemistry
Bridged bicyclic morpholines are crucial in medicinal chemistry for creating novel therapeutic agents. Walker et al. (2012) detailed the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate as a morpholine isostere, emphasizing its achiral nature and similar lipophilicity to morpholine, making it an essential building block for drug design (Walker et al., 2012).
Novel Catalysts for Organic Reactions
Toda et al. (2023) identified hydroxylamines such as 8-Azabicyclo[3.2.1]octan-8-ol and 7-azabicyclo[2.2.1]heptan-7-ol as efficient catalysts for the aerobic oxidation of alcohols to ketones using molecular oxygen, showcasing the utility of bicyclic scaffolds in catalysis (Toda et al., 2023).
Advanced Building Blocks for Drug Discovery
Denisenko et al. (2010) presented an efficient synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, demonstrating its potential as a building block for deriving novel piperidine derivatives, which are significant for developing new pharmacotherapeutic agents (Denisenko et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-10-3-1-2-4-11(10)14-6-8-5-9(7-14)12(8)15/h1-4,8-9,12,15H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHLFPGWTUHCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






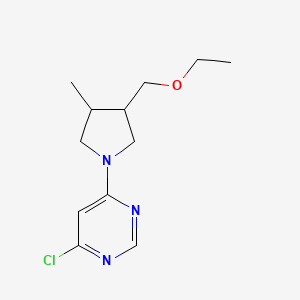

![3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1491098.png)
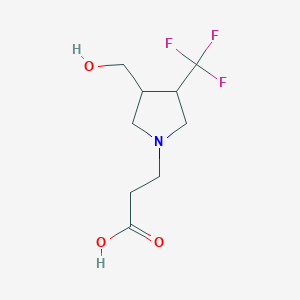
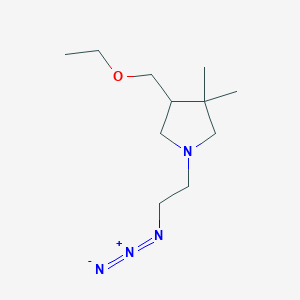
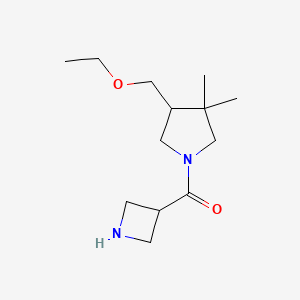
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491104.png)
